Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
Description
Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the chloro and ethyl groups in the structure can influence the compound’s reactivity and biological properties.
Properties
IUPAC Name |
ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-7(2)13-10-8(12)5-4-6-14(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKJDUCPKMYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722978 | |
| Record name | Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-29-9 | |
| Record name | Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-A]pyridine derivatives, including Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This method typically requires the use of a base such as sodium hydroxide to promote cyclization .
Another method involves the use of metal-catalyzed coupling reactions. For instance, palladium-catalyzed Sonogashira-cyclization cascade reactions have been employed to synthesize imidazo[1,2-A]pyridine derivatives . These reactions often require the use of solvents like N,N-dimethylformamide or acetonitrile and are conducted at elevated temperatures.
Industrial Production Methods
Industrial production of imidazo[1,2-A]pyridine derivatives often involves large-scale condensation reactions. The use of continuous flow reactors can enhance the efficiency and yield of these reactions. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis under ambient conditions, have been developed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential anticancer properties. Compounds in the imidazo[1,2-a]pyridine family have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Research indicates that such compounds can target specific pathways involved in tumor growth and metastasis, making them candidates for further development in cancer therapeutics .
2. Drug Development
The compound serves as a scaffold for synthesizing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity. For instance, derivatives of this compound have been explored for their efficacy against various diseases, including bacterial infections and neurological disorders .
Environmental Science
1. Carcinogenicity Studies
This compound has been implicated in studies assessing the carcinogenic effects of food-derived mutagens. It is structurally similar to known carcinogens found in cooked meats, leading researchers to investigate its role in DNA damage and mutagenesis. Understanding the mechanisms by which it induces mutations can help assess risks associated with dietary exposure to such compounds .
2. Analytical Chemistry
this compound is used as a standard reference material in analytical methods aimed at detecting mutagenic compounds in food products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry utilize this compound to establish detection limits and improve the accuracy of assays designed to identify harmful substances in food matrices .
Food Safety
1. Risk Assessment
In the context of food safety, this compound is studied for its potential health risks when present in grilled or processed meats. Regulatory bodies use data on this compound to evaluate acceptable exposure levels and establish guidelines for safe consumption .
2. Detection Methods
Research has focused on developing sensitive detection methods for this compound in food samples. These methods are crucial for monitoring compliance with food safety regulations and ensuring consumer protection from harmful dietary components .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Carcinogenicity Assessment | Investigated the mutagenic potential of this compound | Found to induce mutations in bacterial assays, indicating potential carcinogenic properties |
| Drug Development Trials | Tested derivatives for anticancer activity | Some derivatives showed significant inhibition of cancer cell lines |
| Food Safety Analysis | Evaluated presence in grilled meats | Detected at varying levels; linked to cooking methods affecting formation |
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
Ethyl 8-methylimidazo[1,2-A]pyridine-2-carboxylate: Similar structure but with a methyl group instead of a chloro group.
Ethyl 8-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.
The presence of different substituents can significantly influence the compound’s reactivity and biological activity. For instance, the chloro group in this compound may enhance its ability to participate in nucleophilic substitution reactions compared to its methyl or bromo analogues .
Biological Activity
Ethyl 8-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate (CAS 59694-51-8) is a compound of significant interest due to its potential biological activities, particularly in the context of mutagenicity and its implications in cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.67 g/mol. The compound features an imidazo-pyridine structure, which is common in various biologically active molecules.
1. Mutagenicity and Carcinogenic Potential
This compound has been studied for its mutagenic properties. Research indicates that compounds with similar structures can form reactive intermediates that interact with DNA, leading to mutations. For instance, a study highlighted the role of CYP1A2 in the bioactivation of arylamines to mutagenic species, suggesting that structural modifications could mitigate these effects .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A comparative analysis of similar compounds showed promising cytotoxic effects against different cancer cell lines. For example, compounds with halogen substitutions demonstrated enhanced activity against breast and lung cancer cells due to their ability to disrupt cellular processes and induce apoptosis .
Study 1: Cytotoxicity Assessment
In a study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited an IC50 value indicative of significant antiproliferative activity. The mechanism was attributed to DNA damage and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | DNA damage and apoptosis |
| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that the presence of the chloro group at position 8 significantly enhances the biological activity of imidazo-pyridine derivatives. This modification increases lipophilicity and facilitates better interaction with cellular targets.
3. In Vivo Studies
In vivo studies using animal models have shown that this compound can induce tumor formation when administered at high doses over prolonged periods. These findings underscore the importance of dosage and exposure duration in evaluating the carcinogenic potential of such compounds.
4. Mechanistic Insights
Mechanistic studies using molecular dynamics simulations have provided insights into how this compound interacts with target proteins involved in cancer pathways. The compound was found to form stable complexes with key proteins involved in cell proliferation and apoptosis regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
